2-(Piperidin-2-yl)propan-1-ol
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Overview
Description
2-(Piperidin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H17NO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a hydroxyl group attached to a propyl chain
Mechanism of Action
Target of Action
2-(Piperidin-2-yl)propan-1-ol is a derivative of piperidine, a heterocyclic system that is a cornerstone in drug production . Piperidine derivatives have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific structure and the therapeutic application. For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers . .
Biochemical Pathways
Piperidine derivatives can affect a wide variety of biochemical pathways due to their diverse biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Piperidin-2-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-(piperidin-2-yl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Another method involves the hydrogenation of 2-(piperidin-2-yl)propan-1-one using a palladium or rhodium catalyst. This process requires high pressure and temperature to achieve the desired reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalytic hydrogenation with palladium or rhodium catalysts is preferred due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-(Piperidin-2-yl)propan-1-one or 2-(Piperidin-2-yl)propanal.
Reduction: 2-(Piperidin-2-yl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Piperidin-2-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
2-(Piperidin-2-yl)propan-1-ol can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure lacking the hydroxyl group, used as a precursor in organic synthesis.
2-(Piperidin-2-yl)propan-1-one: The ketone analog, which can be reduced to form this compound.
Biperiden: A piperidine derivative used as an anticholinergic agent in the treatment of Parkinson’s disease.
The uniqueness of this compound lies in its hydroxyl group, which imparts distinct chemical reactivity and potential for forming hydrogen bonds, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-piperidin-2-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(6-10)8-4-2-3-5-9-8/h7-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSQWFYZTKKZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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